![molecular formula C11H16O B12576540 Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one CAS No. 188621-89-8](/img/structure/B12576540.png)
Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by its unique bicyclo[3.3.1]nonane framework fused with a cyclopropane ring, making it an intriguing subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one typically involves multistep organic reactions. One common method includes the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to form the bicyclo[3.3.1]nonane moiety . Additionally, multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds, are well-explored protocols to achieve bicyclo[3.3.1]nonane-3,7-diones .
Industrial Production Methods
Industrial production methods for spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogenating agents or nucleophiles under specific conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one has several scientific research applications:
Chemistry: It is used in asymmetric catalysis and as a building block for complex organic molecules.
Biology: Its derivatives are explored for their potential as anticancer agents.
Medicine: The compound’s unique structure makes it a candidate for drug development and molecular probes.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one involves its interaction with molecular targets through its unique spirocyclic structure. This interaction can modulate biological pathways, making it effective in various applications. The exact molecular targets and pathways depend on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane-3,7-dione: A similar compound with a different functional group arrangement.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms in the bicyclo[3.3.1]nonane framework.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Contains selenium and sulfur atoms in the bicyclo[3.3.1]nonane framework.
Uniqueness
Spiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
188621-89-8 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
spiro[bicyclo[3.3.1]nonane-7,1'-cyclopropane]-3-one |
InChI |
InChI=1S/C11H16O/c12-10-4-8-3-9(5-10)7-11(6-8)1-2-11/h8-9H,1-7H2 |
Clave InChI |
DRQMEPIANFVWJS-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC3CC(C2)CC(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


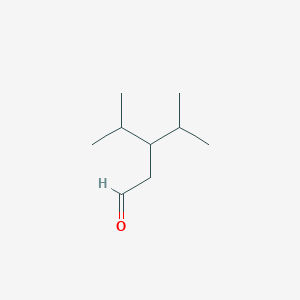
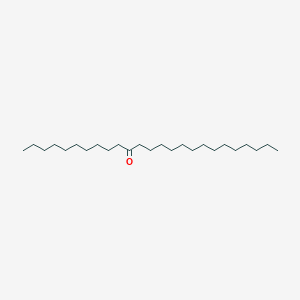
![2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B12576473.png)
![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12576485.png)
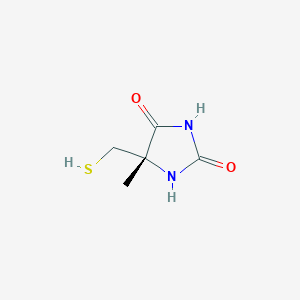
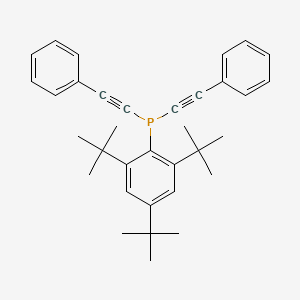
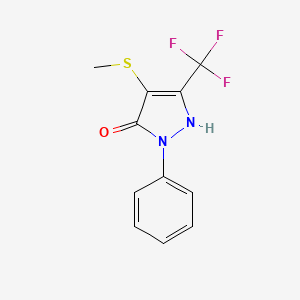
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
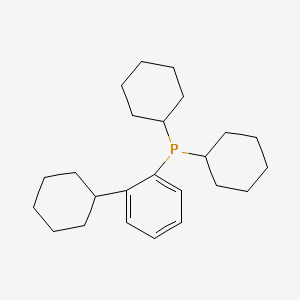
![(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol](/img/structure/B12576531.png)
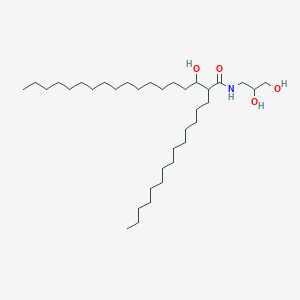
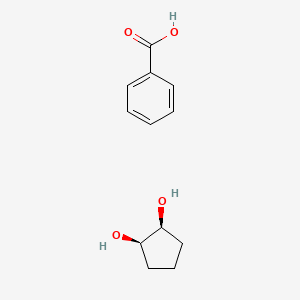
![3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12576545.png)
